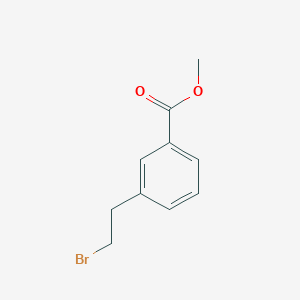

Methyl 3-(2-bromoethyl)benzoate

Description

Methyl 3-(2-bromoethyl)benzoate is a brominated aromatic ester featuring a 2-bromoethyl substituent at the meta position of the benzoate ring. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 259.10 g/mol. The compound is characterized by a reactive bromine atom on the ethyl chain, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and drug design . Key synonyms include 3-(Bromomethyl)benzoic acid methyl ester and m-carbomethoxybenzyl bromide, though its structural distinction lies in the ethyl chain (vs. methyl in some analogs) .

Properties

Molecular Formula |

C10H11BrO2 |

|---|---|

Molecular Weight |

243.10 g/mol |

IUPAC Name |

methyl 3-(2-bromoethyl)benzoate |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-3-8(7-9)5-6-11/h2-4,7H,5-6H2,1H3 |

InChI Key |

JESNXFHPSDALES-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers of Bromoethyl-Substituted Benzoates

Structural analogs of methyl 3-(2-bromoethyl)benzoate differ in the position of the bromoethyl group on the benzoate ring. Key examples include:

Key Findings :

- Reactivity : The meta-substituted 3-(2-bromoethyl) derivative exhibits balanced steric and electronic effects, enabling efficient alkylation in drug intermediates (e.g., HIV-1 fusion inhibitors) .

- Physical Properties : Para-substituted analogs (e.g., Methyl 4-(2-bromoethyl)benzoate) have higher melting points due to symmetry, whereas ortho isomers are less thermally stable .

Bromoethyl vs. Bromomethyl Derivatives

Methyl 3-(bromomethyl)benzoate (CAS: 36877-48-6) shares structural similarity but replaces the ethyl chain with a methyl group.

Substituent Variants: Bromoethoxy vs. Bromoethyl

Methyl 3-(2-bromoethoxy)benzoate (CID 10491483) introduces an oxygen atom into the substituent, altering electronic and reactivity profiles:

| Property | This compound | Methyl 3-(2-bromoethoxy)benzoate |

|---|---|---|

| Molecular Formula | C₁₀H₁₁BrO₂ | C₁₀H₁₁BrO₃ |

| Polarity | Lower (no ether oxygen) | Higher (oxygen increases polarity) |

| Stability | Stable under acidic conditions | Prone to hydrolysis at the ether bond |

Functional Differences :

Comparison with Ureido-Substituted Benzoates

Therapeutic Relevance :

- Bromoethyl derivatives are pivotal in covalent drug design (e.g., protease inhibitors), whereas ureido analogs target non-covalent interactions (e.g., kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.